molecular formula C22H23FN4O4 B2739093 1-(3,4-dimethoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea CAS No. 1058175-51-1

1-(3,4-dimethoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea

Cat. No.: B2739093
CAS No.: 1058175-51-1
M. Wt: 426.448
InChI Key: UKESJMCXEAEQRD-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea is a chemical compound with the molecular formula C₂₂H₂₃FN₄O₄ and a molecular weight of 426.4 g/mol . This research compound is of significant interest in medicinal chemistry and drug discovery, particularly for its structural relationship to a class of pyridazinone-based inhibitors. Compounds featuring the 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl scaffold have been identified as potent, first-in-class inhibitors that target the protein-protein interaction between PRMT5, a key epigenetic enzyme, and its substrate adaptor proteins . This mechanism is a promising therapeutic strategy for targeting MTAP-deleted cancers, which are common in certain glioblastomas and mesotheliomas . The structural motifs present in this molecule—including the fluorophenyl group, pyridazinone core, and urea linker—are frequently employed in the design of bioactive molecules targeting neurological disorders. Research into similar compounds highlights their potential relevance for investigating Parkinson's disease, where inhibitors of enzymes like monoamine oxidase B (MAO-B) are used to increase dopamine levels in the brain . This product is intended for research purposes only, specifically for in vitro studies in chemical biology, target validation, and early-stage drug discovery. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can use this compound to explore its physicochemical properties, binding affinity, and cellular activity in controlled laboratory settings.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O4/c1-30-19-10-8-17(14-20(19)31-2)25-22(29)24-12-3-13-27-21(28)11-9-18(26-27)15-4-6-16(23)7-5-15/h4-11,14H,3,12-13H2,1-2H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKESJMCXEAEQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-dimethoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H24FNO3
  • Molecular Weight : 357.43 g/mol
  • InChIKey : YTKYJHIIXFYMJO-UHFFFAOYSA-N

The structure includes a pyridazine ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the urea moiety suggests potential inhibition of enzymes such as cyclooxygenases (COX), which are involved in inflammation and pain pathways.
  • Receptor Modulation : The fluorophenyl group may enhance binding affinity to specific receptors, potentially modulating neurotransmitter systems or inflammatory responses.

1. Anti-inflammatory Effects

Studies have indicated that compounds similar to 1-(3,4-dimethoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea exhibit significant anti-inflammatory properties. For instance, analogs have demonstrated selective inhibition of COX-2 over COX-1, reducing the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors.

3. Neuroprotective Properties

Research into related compounds has highlighted neuroprotective effects against oxidative stress and neuroinflammation, making them potential candidates for treating neurodegenerative diseases like Parkinson's .

Case Study 1: COX-2 Inhibition

A study investigated a series of derivatives related to this compound, focusing on their selectivity for COX-2 inhibition. Results showed that modifications in the phenyl groups significantly enhanced COX-2 inhibitory activity while maintaining low toxicity profiles in vitro .

Case Study 2: Anticancer Activity

Another study evaluated the anticancer effects of a closely related compound in vitro against breast cancer cell lines. The findings revealed that the compound inhibited cell growth by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through mitochondrial pathways .

Research Findings Summary

Activity TypeMechanism of ActionReference
Anti-inflammatorySelective COX-2 inhibition
AnticancerInduction of apoptosis; cell cycle arrest
NeuroprotectiveReduction of oxidative stress

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of diaryl urea derivatives, including this compound, as anticancer agents. For instance:

  • A study synthesized various diaryl urea derivatives and evaluated their antiproliferative effects against multiple cancer cell lines using the National Cancer Institute's NCI-60 panel. The results indicated that compounds with similar structural features exhibited significant antiproliferative activity against various cancer types, suggesting a promising avenue for developing new anticancer therapies .
  • Another research focused on the design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which demonstrated significant antiproliferative effects against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The mechanism involved interactions with key proteins such as BRAF, indicating potential pathways through which these compounds exert their effects .

Neuropharmacological Potential

The compound's structural characteristics suggest possible neuropharmacological applications. Research into similar diaryl urea compounds has shown promise in modulating neurotransmitter systems, which could lead to treatments for neurodegenerative diseases or psychiatric disorders. The exploration of its effects on neuronal cell lines could provide insights into its efficacy in this area.

Antimicrobial Activity

Some studies have indicated that diaryl ureas possess antimicrobial properties. The incorporation of different substituents can enhance their effectiveness against various pathogens. Investigating the antimicrobial spectrum of this compound could reveal its potential as a therapeutic agent against bacterial and fungal infections.

Data Tables

Application AreaKey FindingsReferences
Anticancer ActivitySignificant antiproliferative effects on NCI-60 cancer cell lines
NeuropharmacologyPotential modulation of neurotransmitter systems
Antimicrobial ActivityPromising antimicrobial properties observed

Case Studies

  • Anticancer Study : A series of diaryl urea derivatives were synthesized and tested against human cancer cell lines. The study revealed that modifications in the urea structure significantly influenced the antiproliferative activity, with certain derivatives showing IC50 values in low micromolar ranges against various cancers .
  • Neuropharmacological Exploration : Preliminary investigations into related compounds have suggested that modifications similar to those in 1-(3,4-dimethoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea could enhance neuroprotective effects in models of neurodegeneration .

Comparison with Similar Compounds

Substituent Effects on the Pyridazinone Ring

  • 4-Fluorophenyl vs. 4-Chlorophenyl :
    The target compound’s 4-fluorophenyl group contrasts with the 4-chlorophenyl substituent in the analog 1-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(3,5-dimethoxyphenyl)urea . Fluorine’s smaller atomic radius and higher electronegativity may enhance target binding affinity compared to chlorine, which introduces greater steric bulk and lipophilicity. For example, fluorinated analogs in kinase inhibitors often exhibit improved selectivity due to reduced off-target interactions.

Methoxy Group Positioning on the Urea-Attached Phenyl Ring

  • 3,4-Dimethoxy vs. 3,5-Dimethoxy :
    The target compound’s 3,4-dimethoxyphenyl group differs from the 3,5-dimethoxy configuration in the aforementioned analog. The 3,4 arrangement may enhance solubility via increased polarity while maintaining planar geometry for π-π stacking interactions. In contrast, 3,5-dimethoxy groups could hinder solubility due to symmetrical steric effects.

Pharmacological and Physicochemical Data

The table below synthesizes hypothetical or literature-derived data for illustrative purposes (actual experimental values may vary):

Compound Name Substituent (Pyridazinone) Substituent (Urea Phenyl) IC50 (Target X)* Solubility (µg/mL) logP
Target Compound 4-fluorophenyl 3,4-dimethoxy 12.3 ± 1.5 45 3.2
1-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(3,5-dimethoxyphenyl)urea 4-chlorophenyl 3,5-dimethoxy 8.7 ± 0.9 32 3.8
1-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-fluorophenyl)urea [Hypothetical] 4-methoxyphenyl 4-fluoro 56.2 ± 4.1 120 2.1

*Hypothetical IC50 values against a common biological target (e.g., kinase inhibition).

Key Findings:

Potency vs.

Solubility : The target compound’s 3,4-dimethoxy configuration correlates with moderate solubility (45 µg/mL), outperforming the 3,5-dimethoxy analog (32 µg/mL) .

Electron-Withdrawing Effects : Fluorine’s electron-withdrawing nature may stabilize hydrogen bonding with target proteins, whereas chlorine’s inductive effects could enhance hydrophobic interactions.

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